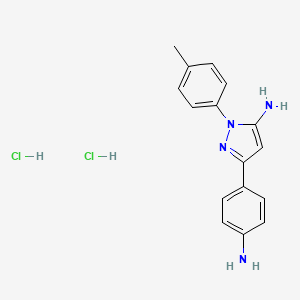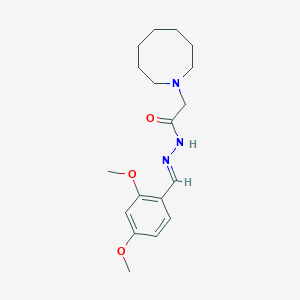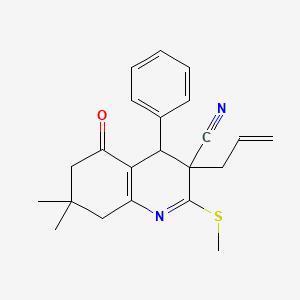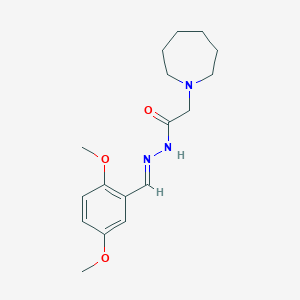
3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride
Vue d'ensemble
Description
3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AMPP and is a member of the pyrazole family of compounds.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood. However, it has been proposed that it may inhibit the activity of enzymes involved in DNA synthesis and cell division in cancer cells. It may also disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
AMPP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPP in lab experiments is its low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on AMPP. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, research could be conducted to explore its potential as an antibacterial and antifungal agent. Finally, the mechanism of action of AMPP could be further elucidated to aid in the development of more effective treatments.
Applications De Recherche Scientifique
AMPP has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, AMPP has been found to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.2ClH/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12;;/h2-10H,17-18H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOUFUZABRQTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate](/img/structure/B3837376.png)

![3-[(3,4-dimethoxybenzoyl)amino]phenyl 2-furoate](/img/structure/B3837395.png)
![N-[1-(5-acetyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide](/img/structure/B3837396.png)




![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B3837427.png)
![N-{[2-(ethylthio)-5-pyrimidinyl]methyl}-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B3837435.png)


